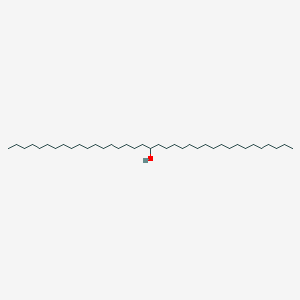

19-Heptatriacontanol

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C37H76O |

|---|---|

Molekulargewicht |

537.0 g/mol |

IUPAC-Name |

heptatriacontan-19-ol |

InChI |

InChI=1S/C37H76O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37(38)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37-38H,3-36H2,1-2H3 |

InChI-Schlüssel |

FTXMIBBKXIPGJN-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCCCCC)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Elusive Presence of 19-Heptatriacontanol in the Plant Kingdom: A Technical Review

A comprehensive review of scientific literature and chemical databases reveals a significant finding for researchers, scientists, and drug development professionals: 19-Heptatriacontanol, a specific isomer of the C37 long-chain fatty alcohol, has not been identified as a naturally occurring compound in plants. While other isomers, notably 1-Heptatriacontanol, have been isolated and characterized from various plant sources, there is a conspicuous absence of any documented evidence for the natural occurrence of this compound.

This technical guide addresses the current state of knowledge regarding Heptatriacontanol isomers in the botanical world, with a specific focus on the requested this compound. Due to the lack of its discovery in any plant species to date, this report will first detail the confirmed plant sources of its isomer, 1-Heptatriacontanol, and then discuss the implications of the absence of this compound on the feasibility of generating the requested quantitative data, experimental protocols, and biosynthetic pathway diagrams.

Confirmed Natural Sources of Heptatriacontanol in Plants

Phytochemical investigations have led to the successful isolation and identification of heptatriacontanol, primarily in the form of 1-Heptatriacontanol, from a limited number of plant species. These findings are summarized in the table below.

| Plant Species | Plant Part | Reference |

| Halocharis hispida | Not specified | [1][2] |

| Prosopis cineraria | Pods | [2] |

| Salix viminalis | Leaves | [3] |

It is crucial to emphasize that in all cited instances, the isolated compound was identified as 1-Heptatriacontanol. The analytical techniques employed in these studies, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are capable of distinguishing between different positional isomers. The consistent reporting of the hydroxyl group at the C-1 position strongly suggests that this is the predominant, if not exclusive, naturally occurring isomer in these species.

The Absence of this compound: Implications for Research and Development

The core requirements of this technical guide—quantitative data, detailed experimental protocols, and biosynthetic pathway diagrams for this compound from plant sources—cannot be fulfilled for a fundamental reason: the compound has not been found in nature. This absence has several key implications:

-

No Quantitative Data: Without a known natural source, it is impossible to provide data on the concentration of this compound in various plant tissues.

-

No Plant-Based Experimental Protocols: Methodologies for extraction, isolation, and quantification are contingent on the presence of the target compound in a given matrix. As this compound has not been detected in plants, no such protocols have been developed.

-

Unknown Biosynthetic Pathway: The enzymatic machinery and genetic pathways responsible for the synthesis of long-chain fatty alcohols in plants are complex. In the absence of the end-product (this compound), its specific biosynthetic route in plants remains entirely hypothetical and uninvestigated.

A Note on Long-Chain Fatty Alcohols in Plants

While this compound remains elusive, the study of other long-chain fatty alcohols (LCFAs) in plants is an active area of research. These compounds are integral components of plant waxes and play crucial roles in protecting plants from environmental stressors such as drought, UV radiation, and pathogen attack. The biosynthesis of LCFAs generally involves the fatty acid synthase (FAS) complex to produce C16 and C18 fatty acids, followed by elongation by fatty acid elongase (FAE) complexes. The resulting very-long-chain fatty acids (VLCFAs) can then be reduced to their corresponding alcohols.

The specific positional hydroxylation of such long alkyl chains at a central position like C-19 would likely require a highly specific hydroxylase enzyme, for which there is currently no evidence in the context of heptatriacontane biosynthesis in plants.

Conclusion for Researchers

For researchers, scientists, and drug development professionals interested in this compound, the current body of scientific evidence strongly indicates that plant sources are not a viable avenue for its procurement. Future research efforts in the field of natural products may yet uncover novel metabolic pathways and compounds in unexplored plant species. However, based on the exhaustive review of existing literature, any project predicated on the natural abundance of this compound in plants should be approached with extreme caution. The focus for obtaining this specific isomer would need to be on chemical synthesis. This guide, therefore, serves as a critical resource to prevent the misallocation of research efforts and to provide a clear and accurate summary of the current scientific landscape.

References

19-Heptatriacontanol CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 19-Heptatriacontanol, a long-chain secondary alcohol. Due to the limited availability of research focused specifically on the 19-isomer of heptatriacontanol, this document combines available data for its class of compounds with projected properties and methodologies based on established chemical principles.

Chemical Identity and Properties

While a specific CAS (Chemical Abstracts Service) number for this compound is not readily found in public databases, its fundamental properties can be derived from its chemical structure. As an isomer of heptatriacontanol, it shares the same molecular formula and molecular weight.

Table 1: Chemical and Physical Properties of Heptatriacontanol Isomers

| Property | Value | Source |

| Molecular Formula | C₃₇H₇₆O | PubChem[1] |

| Molecular Weight | 537.0 g/mol | PubChem[1] |

| IUPAC Name | Heptatriacontan-19-ol | N/A |

| CAS Number | Not available for the 19-isomer. (1-Heptatriacontanol is 105794-58-9) | PubChem[1] |

| Predicted Boiling Point | ~490 °C at 760 mmHg | Guidechem (for 1-isomer)[2] |

| Predicted Density | ~0.8 g/cm³ | Guidechem (for 1-isomer)[2] |

Synthesis of this compound: A Proposed Experimental Protocol

The synthesis of a symmetrical secondary alcohol such as this compound can be achieved through a Grignard reaction, a powerful tool in organic chemistry for forming carbon-carbon bonds. This protocol outlines a plausible method starting from an alkyl halide and an aldehyde.

Principle: The synthesis involves the reaction of a Grignard reagent, octadecylmagnesium bromide (C₁₈H₃₇MgBr), with nonadecanal (C₁₉H₃₈O). The nucleophilic octadecyl group from the Grignard reagent will attack the electrophilic carbonyl carbon of nonadecanal. A subsequent acidic workup will protonate the resulting alkoxide to yield the final product, this compound.

Materials:

-

1-Bromooctadecane (C₁₈H₃₇Br)

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Nonadecanal (C₁₉H₃₈O)

-

Hydrochloric acid (HCl), 1M solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for anhydrous reactions (e.g., round-bottom flask, dropping funnel, condenser)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium.

-

Dissolve 1-bromooctadecane in anhydrous diethyl ether and add it to the dropping funnel.

-

Slowly add the 1-bromooctadecane solution to the magnesium turnings with gentle stirring. The reaction is exothermic and should initiate spontaneously, evidenced by the disappearance of the iodine color and gentle refluxing of the ether.

-

Once the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

-

-

Reaction with Nonadecanal:

-

Dissolve nonadecanal in anhydrous diethyl ether and add it to the dropping funnel.

-

Cool the Grignard reagent solution in an ice bath.

-

Slowly add the nonadecanal solution to the cooled Grignard reagent with continuous stirring.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for two hours.

-

-

Workup and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of 1M HCl to neutralize the reaction and dissolve the magnesium salts.

-

Transfer the mixture to a separatory funnel. Separate the ethereal layer.

-

Wash the organic layer sequentially with water and a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

-

Logical Workflow for the Synthesis of this compound

Caption: Proposed synthesis of this compound.

Biological Significance and Potential Signaling Pathways

Specific research on the biological activity and signaling pathways of this compound is not currently available. However, long-chain alcohols are known to be components of natural waxes and can have various biological roles. For instance, 1-Heptatriacontanol, isolated from Halocharis hispida, has been noted for its potential in treating dermatological disorders, fungal infections, and parasite infestations.

Given its long alkyl chain, this compound would be a highly lipophilic molecule. This characteristic suggests that its interactions with biological systems would likely involve insertion into cellular membranes or binding to hydrophobic pockets of proteins.

Hypothetical Signaling Pathway:

A lipophilic molecule like this compound could potentially influence cellular signaling through various mechanisms:

-

Membrane Fluidity Modulation: By intercalating into the lipid bilayer, it could alter membrane fluidity, which in turn could affect the function of membrane-bound proteins such as receptors and ion channels.

-

Intracellular Receptor Binding: It might be capable of crossing the cell membrane and binding to intracellular receptors, such as nuclear receptors, thereby modulating gene expression.

-

Enzyme Inhibition/Activation: It could bind to the active or allosteric sites of enzymes, particularly those with hydrophobic domains, leading to their inhibition or activation.

The following diagram illustrates a hypothetical signaling pathway for a lipophilic compound like this compound.

Hypothetical Cellular Interaction of this compound

Caption: A conceptual model of cellular interaction.

Conclusion

This compound represents a long-chain secondary alcohol with potential for further scientific investigation. While specific data for this isomer is scarce, this guide provides a foundational understanding based on its chemical class. The proposed synthesis protocol offers a viable route for its preparation, which would enable future studies into its physical, chemical, and biological properties. Further research is warranted to elucidate its specific roles and mechanisms of action in biological systems, which could open avenues for its application in drug development and other scientific fields.

References

A Technical Guide to 19-Heptatriacontanol: Discovery, Synthesis, and Proposed Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current knowledge on 19-Heptatriacontanol, a long-chain secondary alcohol. While research specifically detailing the discovery and isolation of this molecule is limited, this document consolidates available information on its natural occurrence, established synthetic routes, and proposes a detailed protocol for its isolation and purification from a known natural source.

Introduction to this compound

This compound is a saturated secondary alcohol with the chemical formula C37H76O. Its structure consists of a 37-carbon chain with a hydroxyl group located at the 19th carbon position. The unique positioning of the hydroxyl group distinguishes it from its primary alcohol isomer, 1-Heptatriacontanol. Long-chain alcohols are of interest to the scientific community for their diverse biological activities and potential applications in pharmaceuticals, cosmetics, and as biochemical probes.

Natural Occurrence and Significance

To date, the documented natural occurrence of this compound is in the essential oil of saffron petals (Crocus sativus). A study utilizing gas chromatography-mass spectrometry (GC-MS) to analyze the components of saffron petal essential oil identified this compound as a minor constituent. This finding is significant as it confirms the natural origin of this long-chain secondary alcohol and suggests that saffron processing byproducts could be a potential source for its extraction.

Table 1: Physicochemical Properties of Heptatriacontanol Isomers

| Property | 1-Heptatriacontanol (Isomer) | This compound (Predicted) | Data Source |

| Molecular Formula | C37H76O | C37H76O | PubChem[1] |

| Molecular Weight | 537.0 g/mol | 537.0 g/mol | PubChem[1] |

| IUPAC Name | Heptatriacontan-1-ol | Heptatriacontan-19-ol | - |

| Melting Point | 77-79°C (for Heptatriacontane) | Expected to be a waxy solid at room temperature | ChemSrc[2] |

| Boiling Point | 489.7±8.0 °C at 760 mmHg | - | Guidechem |

| Density | 0.8±0.1 g/cm3 | - | Guidechem |

Table 2: Composition of Saffron Petal Essential Oil (Selected Components)

| Compound | Retention Time (min) | Relative Content (%) |

| This compound | - | 0.84 |

| Undecane | - | 8.29 |

| Hexadecane | - | 11.38 |

| Methyl salicylate | - | 4.85 |

| Tetradecane, 2,6,10-trimethyl- | - | 9.12 |

This table is based on data from a GC-MS analysis of saffron petal essential oil.

Proposed Experimental Protocol for Isolation from Saffron Petals

While a specific protocol for the isolation of this compound has not been published, the following methodology is proposed based on established techniques for the separation of long-chain alcohols from plant extracts.

Stage 1: Extraction of Crude Lipids

-

Sample Preparation: Collect fresh saffron petals and air-dry them in the shade to a constant weight. Grind the dried petals into a fine powder.

-

Solvent Extraction:

-

Macerate the powdered saffron petals in n-hexane (1:10 w/v) at room temperature for 48 hours with occasional stirring.

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude n-hexane extract.

-

Stage 2: Fractionation of the Crude Extract

-

Silica Gel Column Chromatography (Initial Separation):

-

Pack a silica gel (60-120 mesh) column using n-hexane as the slurry solvent.

-

Adsorb the crude n-hexane extract onto a small amount of silica gel and load it onto the column.

-

Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.

-

Collect fractions of 50 mL each and monitor the separation by thin-layer chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (9:1 v/v) and visualizing with an anisaldehyde-sulfuric acid spray reagent.

-

Combine fractions showing spots with similar Rf values.

-

Stage 3: Purification of this compound

-

Preparative Thin-Layer Chromatography (pTLC):

-

Apply the partially purified fractions containing the target compound to preparative TLC plates coated with silica gel.

-

Develop the plates using an appropriate solvent system (e.g., n-hexane:ethyl acetate, 95:5 v/v).

-

Visualize the bands under UV light (if applicable after derivatization of a side strip) or by spraying with a fine mist of water.

-

Scrape the band corresponding to this compound and elute the compound from the silica gel with chloroform.

-

-

Crystallization:

-

Concentrate the chloroform eluate and recrystallize the solid residue from a suitable solvent system (e.g., acetone or methanol) to obtain pure this compound.

-

Stage 4: Characterization

-

Gas Chromatography-Mass Spectrometry (GC-MS): Confirm the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Elucidate the chemical structure and confirm the position of the hydroxyl group.

-

Infrared (IR) Spectroscopy: Identify the presence of the hydroxyl functional group.

Chemical Synthesis of this compound

A documented method for the chemical synthesis of this compound involves a Grignard reaction.

Reaction Scheme

The synthesis proceeds via the reaction of 1-octadecylmagnesium bromide (a Grignard reagent) with methyl formate, followed by acidic workup. Zinc(II) chloride can be used as an additive to improve the reaction's efficiency.

Experimental Protocol

-

Preparation of Grignard Reagent:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, add magnesium turnings.

-

Dissolve 1-bromooctadecane in anhydrous diethyl ether and add it dropwise to the magnesium turnings to initiate the formation of 1-octadecylmagnesium bromide.

-

-

Grignard Reaction:

-

Cool the Grignard reagent in an ice bath.

-

Dissolve methyl formate in anhydrous diethyl ether and add it dropwise to the cooled Grignard reagent with constant stirring.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

-

Workup and Purification:

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of n-hexane and ethyl acetate to yield pure this compound.

-

Visualizations

Diagram 1: Proposed Workflow for Isolation of this compound

Caption: Proposed workflow for the isolation of this compound from saffron petals.

Diagram 2: Chemical Synthesis of this compound

Caption: Chemical synthesis pathway for this compound.

Diagram 3: Logical Relationship of this compound Research

Caption: Relationship between sources, processing, and applications of this compound.

Conclusion

This compound is a long-chain secondary alcohol with a confirmed natural source and a defined synthetic pathway. While a dedicated discovery and isolation paper is yet to be published, this guide provides a robust framework for researchers to pursue the isolation of this molecule from saffron petals. The detailed proposed protocol, based on established phytochemical techniques, offers a clear starting point for obtaining pure this compound for further investigation into its biological activities and potential applications in drug development and other scientific fields. Future research should focus on validating this proposed isolation method and conducting comprehensive spectroscopic and biological characterization of the purified compound.

References

The Enigmatic Role of 19-Heptatriacontanol in Plant Wax: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The epicuticular wax layer of plants is a critical interface between the organism and its environment, playing a pivotal role in preventing non-stomatal water loss, reflecting UV radiation, and defending against pathogens and herbivores. This complex matrix is primarily composed of very-long-chain fatty acids (VLCFAs) and their derivatives, including alkanes, aldehydes, primary and secondary alcohols, ketones, and esters. While the composition and biosynthesis of more common wax components are well-documented, the presence and function of extremely long-chain alcohols, such as 19-Heptatriacontanol (a C37 alcohol), remain largely enigmatic.

This technical guide delves into the current understanding of this compound's role in plant wax composition. Due to the scarcity of direct research on this specific compound, this document provides a comprehensive overview of the analytical techniques, biosynthetic pathways, and quantitative data available for very-long-chain fatty alcohols (VLCFAs) in plants, with a focus on contextualizing the potential role of C37 alcohols. The information presented herein is intended to serve as a foundational resource for researchers investigating the frontiers of plant biochemistry and its potential applications in drug development and other industries.

Quantitative Data on Very-Long-Chain Fatty Alcohol Composition in Plant Waxes

Quantitative analysis of plant epicuticular waxes reveals a wide diversity in the chain length distribution of very-long-chain fatty alcohols among different species. The following table summarizes the composition of these alcohols in several plant species, providing a context for the rarity of C37 alcohols like this compound.

| Plant Species | Organ | C22-ol | C24-ol | C26-ol | C28-ol | C30-ol | C32-ol | Other VLCFAs | Reference |

| Triticum aestivum (Wheat) | Leaf | - | 1.5% | 15.1% | 66.2% | 13.9% | 3.3% | [1] | |

| Rosa canina (Rose) | Leaf | - | 2.5% | 10.5% | 55.3% | 23.1% | 8.6% | [2] | |

| Arabidopsis thaliana | Stem | - | tr | 3.1% | 28.5% | 58.7% | 9.7% | C27, C29, C31 sec-alcohols | [3] |

| Betula pendula (Birch) | Leaf | 1.8% | 2.9% | 6.7% | 88.6% | - | - | [4] | |

| Calluna vulgaris (Heather) | Shoot | 8.2% | 14.5% | 32.1% | 36.4% | 8.8% | - | [4] | |

| Vaccinium myrtillus (Bilberry) | Shoot | 1.1% | 2.3% | 7.9% | 27.5% | 55.4% | 5.8% | ||

| Foeniculum vulgare (Fennel) | Seed | - | - | - | - | - | - | 1-Heptadecanol (1.12%) |

Note: The presence of this compound (C37) is not commonly reported in quantitative studies of plant waxes. The data for Foeniculum vulgare indicates the presence of other fatty alcohols but does not confirm Heptatriacontanol.

Experimental Protocols

The analysis of very-long-chain fatty alcohols from plant waxes requires a multi-step process involving extraction, fractionation, derivatization, and chromatographic analysis.

Extraction of Epicuticular Waxes

-

Objective: To isolate the surface waxes from the plant material.

-

Method:

-

Fresh plant material (e.g., leaves, stems) is briefly immersed (30-60 seconds) in a non-polar solvent such as chloroform or hexane at room temperature.

-

The plant material is removed, and the solvent containing the dissolved waxes is collected.

-

The solvent is evaporated to dryness under a gentle stream of nitrogen or using a rotary evaporator.

-

Fractionation of Wax Components (Optional)

-

Objective: To separate the complex wax mixture into different chemical classes.

-

Method:

-

The dried wax extract is redissolved in a minimal amount of a non-polar solvent.

-

The solution is applied to a silica gel column.

-

Different fractions are eluted using solvents of increasing polarity. For example, hydrocarbons can be eluted with hexane, while more polar compounds like alcohols and acids require solvents such as dichloromethane or ethyl acetate.

-

Derivatization of Fatty Alcohols

-

Objective: To increase the volatility and thermal stability of the long-chain alcohols for gas chromatography analysis.

-

Method (Silylation):

-

The dried alcohol fraction (or total wax extract) is placed in a reaction vial.

-

Anhydrous pyridine or another suitable solvent is added to dissolve the sample.

-

A silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), is added to the vial.

-

The vial is sealed and heated at 60-70°C for 30 minutes to allow the reaction to complete.

-

The sample is then cooled to room temperature before injection into the GC-MS.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Objective: To separate, identify, and quantify the individual fatty alcohol components.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Typical GC conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms).

-

Carrier gas: Helium.

-

Temperature program: An initial temperature of ~150°C, ramped up to ~320°C at a rate of 5-10°C/min, and held at the final temperature for an extended period to ensure elution of the very-long-chain compounds.

-

-

Mass Spectrometry:

-

The mass spectrometer is operated in electron ionization (EI) mode.

-

Identification of compounds is achieved by comparing their mass spectra with libraries (e.g., NIST) and by interpreting fragmentation patterns.

-

Quantification is performed by integrating the peak areas of the individual compounds and comparing them to the peak area of an internal standard (e.g., tetracosane) added in a known concentration.

-

Signaling Pathways and Logical Relationships

Biosynthesis of Very-Long-Chain Fatty Alcohols

The biosynthesis of this compound and other very-long-chain fatty alcohols originates from C16 and C18 fatty acids and involves a series of elongation and reduction steps.

Caption: Biosynthesis of very-long-chain primary alcohols in plants.

Experimental Workflow for Plant Wax Analysis

The following diagram outlines the key steps in the analysis of this compound and other VLCFAs in plant wax.

Caption: Workflow for the analysis of very-long-chain fatty alcohols.

Factors Influencing Plant Wax Composition

The composition of plant epicuticular wax, including the presence of rare compounds like this compound, is influenced by a combination of genetic and environmental factors.

Caption: Factors influencing the composition of plant epicuticular wax.

References

- 1. Analysis of Plant–Plant Interactions Reveals the Presence of Potent Antileukemic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Plant wax alkanes and alcohols as herbivore diet composition markers [openresearch-repository.anu.edu.au]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis of 19-Heptatriacontanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

19-Heptatriacontanol, a 37-carbon saturated long-chain primary alcohol, presents a unique synthetic challenge due to its significant chain length and the need for high purity in potential pharmaceutical applications. This technical guide provides an in-depth analysis of viable synthetic pathways for this compound. Two primary retrosynthetic approaches are detailed: a Grignard reaction-based synthesis and a Wittig reaction-based synthesis. This document outlines the detailed experimental protocols for each key reaction, presents quantitative data in structured tables, and provides visual diagrams of the synthetic pathways and experimental workflows to facilitate comprehension and replication by researchers in the field.

Introduction

Long-chain fatty alcohols are of significant interest in various fields, including materials science, cosmetics, and pharmacology. This compound (C37H76O), in particular, is a subject of research for its potential biological activities. The efficient and stereocontrolled synthesis of such long-chain alcohols is a critical step in enabling further investigation into their properties and applications. This guide focuses on established synthetic methodologies that can be adapted to produce high-purity this compound.

Retrosynthetic Analysis

Two plausible retrosynthetic pathways for the synthesis of this compound are presented below. Both pathways utilize commercially available or readily synthesizable starting materials and employ well-established organic reactions.

Pathway 1: Grignard Reaction Approach

This pathway involves the coupling of two smaller carbon chains via a Grignard reaction. A C19 Grignard reagent can be reacted with a C18 aldehyde to form the C37 alcohol backbone.

Pathway 2: Wittig Reaction Approach

This alternative pathway utilizes a Wittig reaction to form a C37 alkene, which is subsequently hydrogenated to yield the target saturated alcohol. A C19 phosphonium ylide is reacted with a C18 aldehyde.

Synthesis Pathway 1: Grignard Reaction

This synthesis route constructs the 37-carbon backbone of this compound through the nucleophilic addition of a Grignard reagent to an aldehyde. The key steps involve the preparation of the Grignard reagent and the aldehyde, followed by their reaction and subsequent workup.

Overall Scheme

Experimental Protocols

Step 1: Preparation of Nonadecylmagnesium bromide (Grignard Reagent)

-

Apparatus: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool under a stream of dry nitrogen.

-

Reagents:

-

Magnesium turnings (1.1 eq.)

-

1-Bromononadecane (1.0 eq.)

-

Anhydrous tetrahydrofuran (THF)

-

-

Procedure:

-

Place the magnesium turnings in the flask.

-

Add a small crystal of iodine to activate the magnesium.

-

Dissolve 1-bromononadecane in anhydrous THF and add it to the dropping funnel.

-

Add a small portion of the 1-bromononadecane solution to the magnesium. The reaction is initiated, as evidenced by heat evolution and the disappearance of the iodine color.

-

Add the remaining 1-bromononadecane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete reaction.

-

The resulting grey-black solution of nonadecylmagnesium bromide is used directly in the next step.

-

Step 2: Preparation of Octadecanal

-

Apparatus: A round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

-

Reagents:

-

Octadecanoyl chloride (1.0 eq.)

-

Lithium tri-tert-butoxyaluminum hydride (LiAlH(t-BuO)₃) (1.1 eq.)

-

Anhydrous THF

-

-

Procedure:

-

Dissolve octadecanoyl chloride in anhydrous THF in the flask and cool the solution to -78 °C in a dry ice/acetone bath.

-

Add the solution of LiAlH(t-BuO)₃ in THF dropwise to the stirred solution of the acid chloride.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water, followed by dilute hydrochloric acid.

-

Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield octadecanal.

-

Step 3: Synthesis of this compound

-

Apparatus: A three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet.

-

Reagents:

-

Nonadecylmagnesium bromide solution (from Step 1)

-

Octadecanal (1.0 eq.)

-

Anhydrous THF

-

Saturated aqueous ammonium chloride solution

-

-

Procedure:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Dissolve octadecanal in anhydrous THF and add it to the dropping funnel.

-

Add the octadecanal solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/acetone mixture) to afford pure this compound.

-

Quantitative Data

| Reaction Step | Reactants | Product | Typical Yield (%) |

| Grignard Formation | 1-Bromononadecane, Mg | Nonadecylmagnesium bromide | >90 |

| Aldehyde Synthesis | Octadecanoyl chloride, LiAlH(t-BuO)₃ | Octadecanal | 70-85 |

| Grignard Reaction | Nonadecylmagnesium bromide, Octadecanal | This compound | 60-80 |

Synthesis Pathway 2: Wittig Reaction

This pathway constructs the C37 carbon chain via an alkene intermediate formed by a Wittig reaction, followed by hydrogenation. This method offers excellent control over the position of the newly formed carbon-carbon bond.

Overall Scheme

Experimental Protocols

Step 1: Preparation of Nonadecyltriphenylphosphonium bromide

-

Apparatus: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Reagents:

-

1-Bromononadecane (1.0 eq.)

-

Triphenylphosphine (1.1 eq.)

-

Toluene or acetonitrile

-

-

Procedure:

-

Combine 1-bromononadecane and triphenylphosphine in the flask with the chosen solvent.

-

Heat the mixture to reflux and maintain for 24-48 hours.

-

Cool the reaction mixture to room temperature.

-

The phosphonium salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold solvent, and dry under vacuum.

-

Step 2: Generation of the Ylide and Wittig Reaction

-

Apparatus: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Reagents:

-

Nonadecyltriphenylphosphonium bromide (1.0 eq.)

-

n-Butyllithium (n-BuLi) in hexanes (1.0 eq.)

-

Octadecanal (1.0 eq.)

-

Anhydrous THF

-

-

Procedure:

-

Suspend the phosphonium salt in anhydrous THF in the flask and cool to 0 °C.

-

Add n-BuLi dropwise to the suspension. A deep orange or red color indicates the formation of the ylide.

-

Stir the mixture at 0 °C for 1 hour.

-

Dissolve octadecanal in anhydrous THF and add it to the dropping funnel.

-

Add the octadecanal solution dropwise to the ylide solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction with water and extract the product with hexane or diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product, a mixture of (Z)- and (E)-heptatriacontene, is purified by column chromatography.

-

Step 3: Hydrogenation of Heptatriacontene

-

Apparatus: A hydrogenation apparatus (e.g., a Parr shaker) or a round-bottom flask with a balloon filled with hydrogen.

-

Reagents:

-

Heptatriacontene (from Step 2)

-

Palladium on carbon (Pd/C, 5-10 mol%)

-

Ethanol or ethyl acetate

-

-

Procedure:

-

Dissolve the heptatriacontene in the chosen solvent in the hydrogenation vessel.

-

Carefully add the Pd/C catalyst.

-

Pressurize the vessel with hydrogen gas (typically 1-3 atm) or bubble hydrogen through the solution.

-

Shake or stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC or GC-MS).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Rinse the Celite pad with the solvent.

-

Concentrate the filtrate under reduced pressure to yield this compound.

-

Quantitative Data

| Reaction Step | Reactants | Product | Typical Yield (%) |

| Phosphonium Salt Formation | 1-Bromononadecane, PPh₃ | Nonadecyltriphenylphosphonium bromide | 85-95 |

| Wittig Reaction | Phosphonium salt, n-BuLi, Octadecanal | Heptatriacontene | 50-70 |

| Hydrogenation | Heptatriacontene, H₂, Pd/C | This compound | >95 |

Conclusion

The synthesis of this compound can be successfully achieved through multiple well-established synthetic routes. Both the Grignard and Wittig reaction pathways offer reliable methods for constructing the long C37 carbon chain. The choice of pathway may depend on the availability of starting materials, desired stereochemical control (in the case of the Wittig reaction), and the specific equipment and expertise available in the laboratory. The detailed protocols and quantitative data provided in this guide are intended to serve as a valuable resource for researchers undertaking the synthesis of this and other very long-chain alcohols for scientific and developmental purposes. Careful execution of these procedures and appropriate purification techniques are essential for obtaining high-purity this compound.

Physical and chemical properties of 19-Heptatriacontanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical and chemical properties of 19-Heptatriacontanol, a long-chain secondary alcohol. Due to the limited availability of specific experimental data for this particular isomer, this guide synthesizes known information with established principles of organic chemistry and extrapolations from similar long-chain alcohols to provide a comprehensive resource.

Chemical and Physical Properties

This compound is a saturated secondary alcohol with a 37-carbon atom chain. The hydroxyl group is located at the 19th carbon position, giving it a symmetrical structure. Its chemical and physical properties are largely determined by its long aliphatic chain and the central polar hydroxyl group.

General Properties

| Property | Value | Source/Comment |

| IUPAC Name | Heptatriacontan-19-ol | N/A |

| Synonyms | 19-Hydroxyheptatriacontane | N/A |

| Molecular Formula | C₃₇H₇₆O | Calculated |

| Molecular Weight | 537.0 g/mol | Calculated[1] |

| CAS Number | Not Available | N/A |

Physical Properties

| Property | Estimated Value | Notes |

| Melting Point (°C) | 75 - 85 | Estimated based on the melting point of Heptatriacontane (77-79 °C)[2]. The presence of the hydroxyl group may slightly alter the crystal packing and melting point. |

| Boiling Point (°C) | > 500 (at 760 mmHg) | Estimated to be higher than the boiling point of Heptatriacontane (504.1 °C)[2] due to hydrogen bonding from the hydroxyl group. Likely to decompose at atmospheric pressure. |

| Solubility | Insoluble in water. Soluble in nonpolar organic solvents (e.g., hexane, chloroform). | Long-chain alcohols are generally insoluble in polar solvents like water and soluble in nonpolar organic solvents[3][4]. |

| Appearance | Waxy solid | Expected appearance at room temperature based on other long-chain alcohols. |

Spectroscopic Data

Specific experimental spectra for this compound are not publicly available. This section outlines the expected spectroscopic characteristics based on the known structure and general principles of spectroscopy.

¹H NMR Spectroscopy (Expected)

A proton NMR spectrum of this compound would be expected to show the following key signals:

-

~3.6 ppm (multiplet, 1H): The proton attached to the carbon bearing the hydroxyl group (CH-OH).

-

~1.2-1.6 ppm (broad multiplet, 68H): The numerous methylene (-CH₂-) protons of the long alkyl chains.

-

~0.88 ppm (triplet, 6H): The terminal methyl (-CH₃) protons at both ends of the molecule.

-

A broad singlet corresponding to the hydroxyl proton (OH): The chemical shift of this peak would be concentration and solvent dependent.

¹³C NMR Spectroscopy (Expected)

The carbon NMR spectrum would be expected to show:

-

A peak between 70-80 ppm: Corresponding to the carbon atom bonded to the hydroxyl group (C-19).

-

A series of peaks between 20-40 ppm: For the methylene (-CH₂-) carbons. Due to the symmetry of the molecule, fewer than 37 signals would be observed.

-

A peak around 14 ppm: For the terminal methyl (-CH₃) carbons.

Infrared (IR) Spectroscopy (Expected)

The IR spectrum would be characterized by:

-

A strong, broad absorption band in the region of 3200-3600 cm⁻¹: This is characteristic of the O-H stretching vibration of the hydroxyl group, with the broadening due to hydrogen bonding.

-

Strong absorptions in the 2850-2960 cm⁻¹ region: Attributable to the C-H stretching vibrations of the alkyl chain.

-

An absorption band around 1050-1150 cm⁻¹: Corresponding to the C-O stretching vibration of the secondary alcohol.

Mass Spectrometry (Expected)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z = 537 might be weak or absent, which is common for long-chain alcohols. Key fragmentation patterns would include:

-

Alpha-cleavage: Cleavage of the C-C bonds adjacent to the hydroxyl group, leading to fragment ions. For this compound, this would result in the loss of an octadecyl radical (C₁₈H₃₇) to give a prominent ion.

-

Dehydration: Loss of a water molecule (M-18), which is a common fragmentation pathway for alcohols.

Experimental Protocols

Synthesis of this compound

This compound can be synthesized via a Grignard reaction. A published method involves the reaction of 1-octadecylmagnesium bromide with methyl formate.

Reaction Scheme:

2 C₁₈H₃₇MgBr + HCOOCH₃ → (C₁₈H₃₇)₂CHOH

Detailed Methodology (Based on standard Grignard procedures):

-

Preparation of the Grignard Reagent:

-

All glassware must be oven-dried to ensure anhydrous conditions.

-

Magnesium turnings are placed in a round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).

-

A solution of 1-bromooctadecane in anhydrous diethyl ether is added dropwise to the magnesium turnings to initiate the formation of 1-octadecylmagnesium bromide. The reaction is exothermic and should be controlled by the rate of addition.

-

-

Reaction with Methyl Formate:

-

The Grignard reagent is cooled in an ice bath.

-

A solution of methyl formate in anhydrous diethyl ether is added dropwise to the stirred Grignard reagent. A 2:1 molar ratio of the Grignard reagent to the ester is required.

-

-

Work-up and Purification:

-

The reaction mixture is quenched by slow addition to a cold saturated aqueous solution of ammonium chloride or dilute acid to hydrolyze the magnesium alkoxide.

-

The organic layer is separated, and the aqueous layer is extracted with ether.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

-

Biological Activity and Signaling Pathways

Specific biological activities and interactions with signaling pathways for this compound have not been extensively studied. However, based on the literature for long-chain and secondary alcohols, some general biological effects can be postulated.

Long-chain alcohols are known to have low acute toxicity. They are generally considered non-irritating to the skin at carbon chain lengths of C18 and above. Some long-chain amino alcohols have shown immunosuppressive, anti-inflammatory, and cytotoxic activities.

Potential Interactions with Cellular Signaling

The biological effects of alcohols can be mediated through their interactions with cell membranes and proteins, potentially modulating signaling pathways.

-

Membrane Interactions: Long-chain alcohols can intercalate into lipid bilayers, altering membrane properties such as fluidity and thickness. This can indirectly affect the function of membrane-bound proteins like receptors and ion channels.

-

Protein Kinase Signaling: While direct evidence is lacking for this compound, other alcohols are known to modulate protein kinase cascades, such as the Protein Kinase C (PKC) pathway. The hydrophobic nature of the long alkyl chains could facilitate interactions with the regulatory domains of such kinases.

-

Calcium Signaling: Some secondary alcohols have been shown to affect intracellular calcium levels by inhibiting store-operated calcium entry (SOCE). This suggests a potential mechanism by which this compound could influence calcium-dependent cellular processes.

Natural Occurrence and Applications

This compound has been identified as a constituent of saffron petal essential oil. The presence of this compound in a natural product with known antimicrobial properties suggests it may contribute to these effects, although specific studies are needed for confirmation.

In terms of applications, it has been noted that this compound is used to combine macromolecules and small molecules, suggesting its potential use as a linker or scaffold in supramolecular chemistry or drug delivery systems.

Conclusion

This compound is a long-chain secondary alcohol with a symmetrical structure. While specific experimental data on its physical, chemical, and biological properties are scarce, this guide provides a comprehensive overview based on its known synthesis, natural occurrence, and the established chemistry of related compounds. Further research is warranted to fully elucidate the properties and potential applications of this molecule, particularly in the fields of materials science and drug development.

References

Literature review on 19-Heptatriacontanol studies

A comprehensive review of existing scientific literature reveals a significant lack of specific studies on 19-Heptatriacontanol. While the broader class of long-chain fatty alcohols, including isomers of Heptatriacontanol, has been the subject of some research, data pertaining specifically to the this compound isomer is not available in the public domain. This technical guide will, therefore, summarize the current state of knowledge on long-chain fatty alcohols in general, highlighting potential areas for future research into specific isomers like this compound.

Chemical Identity of Heptatriacontanol

Heptatriacontanol is a saturated fatty alcohol with the chemical formula C₃₇H₇₆O. The number "19" in this compound indicates that the hydroxyl (-OH) group is attached to the 19th carbon atom of the 37-carbon chain. While chemical databases like PubChem and CAS Common Chemistry provide information on isomers such as 1-Heptatriacontanol, specific entries and associated biological data for this compound are absent.[1][2]

General Biological Activities of Long-Chain Fatty Alcohols

Research on long-chain fatty alcohols, a class to which this compound belongs, has uncovered a range of biological activities. These activities appear to be dependent on the chain length of the alcohol.

Antibacterial Activity: Studies have shown that long-chain fatty alcohols possess antibacterial properties, particularly against Staphylococcus aureus. The effectiveness of this activity varies with the length of the aliphatic carbon chain. For instance, alcohols with chain lengths from C10 to C13 have demonstrated notable bactericidal and membrane-damaging activity.

Neurological Effects: Long-chain n-alcohols have been observed to influence the firing frequency of dopaminergic neurons in the ventral tegmental area (VTA). The potency of this effect is related to the carbon chain length, with longer chains generally exhibiting greater potency at lower concentrations.

Anti-inflammatory and Anticancer Potential: While direct evidence for this compound is missing, other long-chain alcohols and related compounds have been investigated for their anti-inflammatory and anticancer properties. For example, Triacontanol (a 30-carbon fatty alcohol) has shown anti-neoplastic potential. Similarly, other natural compounds containing long hydrocarbon chains are being explored for their roles in modulating inflammatory pathways and inhibiting cancer cell growth.

Data Presentation

Due to the absence of specific studies on this compound, no quantitative data can be presented in tabular format. Future research would be necessary to determine key parameters such as IC₅₀ values, efficacy in various assays, and other quantitative measures of biological activity.

Experimental Protocols

Detailed experimental methodologies for this compound are not available. However, researchers interested in studying this compound could adapt protocols used for other long-chain fatty alcohols. A generalized workflow for investigating the biological activity of a novel long-chain alcohol is proposed below.

Caption: A generalized experimental workflow for investigating the biological activities of this compound.

Signaling Pathways

As no studies have elucidated the mechanism of action for this compound, diagrams of its specific signaling pathways cannot be provided. However, based on the activities of other long-chain alcohols, potential targets could include inflammatory signaling cascades or pathways involved in microbial cell membrane integrity. A hypothetical signaling pathway for anti-inflammatory action is presented below for illustrative purposes.

Caption: A hypothetical anti-inflammatory signaling pathway possibly modulated by this compound.

Conclusion and Future Directions

The current body of scientific literature is devoid of specific research on this compound. While general trends in the biological activities of long-chain fatty alcohols provide a starting point, dedicated studies are necessary to understand the unique properties of this particular isomer. Future research should focus on the synthesis and purification of this compound, followed by a systematic evaluation of its biological activities using in vitro and in vivo models. Such studies would be instrumental in determining its potential for therapeutic applications and would contribute valuable data to the broader understanding of long-chain fatty alcohol pharmacology.

References

Methodological & Application

Application Notes & Protocols: Analytical Techniques for the Detection of 19-Heptatriacontanol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the qualitative and quantitative analysis of 19-Heptatriacontanol, a very long-chain fatty alcohol. The primary techniques covered are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD).

Introduction

This compound (C₃₇H₇₆O) is a saturated very long-chain fatty alcohol. Very long-chain fatty alcohols are integral components of natural waxes, particularly in the cuticles of plants where they form a protective barrier against environmental stressors.[1] Their analysis is crucial for understanding plant physiology, and they are also investigated for their potential nutritional and pharmacological effects. Due to their high molecular weight and low volatility, specialized analytical methods are required for their accurate detection and quantification.

Analytical Techniques

The two primary recommended techniques for the analysis of this compound are Gas Chromatography-Mass Spectrometry (GC-MS), typically requiring a derivatization step, and High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD).

2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For very long-chain fatty alcohols like this compound, derivatization is necessary to increase volatility and improve chromatographic peak shape.

2.2. High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

HPLC-ELSD is a suitable alternative for the analysis of non-volatile compounds. ELSD is a universal detector that is not dependent on the presence of a chromophore, making it ideal for the detection of saturated fatty alcohols.[2]

Experimental Protocols

3.1. Sample Preparation: Extraction of this compound from Plant Material

-

Objective: To extract total lipids, including this compound, from a plant matrix.

-

Materials:

-

Plant tissue (e.g., leaves, cuticle)

-

Chloroform

-

Methanol

-

Homogenizer

-

Centrifuge

-

Rotary evaporator

-

-

Protocol:

-

Weigh a known amount of fresh or dried plant material.

-

Homogenize the tissue in a chloroform:methanol (2:1, v/v) solvent mixture.

-

Centrifuge the homogenate to pellet solid debris.

-

Collect the supernatant containing the lipid extract.

-

Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the total lipid extract.

-

The dried extract can be reconstituted in a suitable solvent for further analysis.

-

3.2. GC-MS Analysis Protocol

-

Objective: To quantify this compound by GC-MS following derivatization.

-

Derivatization (Silylation):

-

To the dried lipid extract, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in a pyridine solvent.

-

Incubate the mixture at 60-70°C for 30-60 minutes to ensure complete derivatization of the hydroxyl group to a trimethylsilyl (TMS) ether.

-

Cool the reaction mixture to room temperature before injection into the GC-MS.

-

-

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890A or equivalent.

-

Mass Spectrometer: Agilent 5975C or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar capillary column.

-

Injector: Split/splitless, operated in splitless mode.

-

Injector Temperature: 300°C.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 150°C, hold for 2 minutes.

-

Ramp 1: Increase to 250°C at 10°C/min.

-

Ramp 2: Increase to 320°C at 5°C/min, hold for 10 minutes.

-

-

MS Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Scan Range: m/z 50-700.

-

3.3. HPLC-ELSD Analysis Protocol

-

Objective: To quantify this compound by HPLC-ELSD.

-

Instrumentation and Conditions:

-

HPLC System: Agilent 1200 series or equivalent.

-

Detector: Evaporative Light Scattering Detector (ELSD).

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of methanol and isopropanol.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 40°C.

-

ELSD Settings:

-

Nebulizer Temperature: 30°C.

-

Evaporator Temperature: 50°C.

-

Gas Flow (Nitrogen): 1.5 L/min.

-

-

Data Presentation

4.1. GC-MS Quantitative Data (Representative)

| Compound (as TMS derivative) | Expected Retention Time (min) | Molecular Ion (M+) | Key Fragment Ions (m/z) |

| 1-Octacosanol-TMS | ~25-30 | 482 | 73, 129, M-15 |

| 1-Triacontanol-TMS | ~30-35 | 510 | 73, 129, M-15 |

| This compound-TMS | ~40-45 | 608 | 73, 129, M-15 |

Note: Retention times are estimates and will vary based on the specific instrument and conditions. The key fragment ion at m/z 73 is characteristic of the TMS group.

4.2. HPLC-ELSD Quantitative Data (Representative)

| Compound | Expected Retention Time (min) |

| 1-Octacosanol | ~15-20 |

| 1-Triacontanol | ~20-25 |

| This compound | ~30-35 |

Note: Retention times are estimates and will vary based on the specific instrument and conditions.

Visualizations

5.1. Experimental Workflows

Caption: Workflow for the GC-MS analysis of this compound.

Caption: Workflow for the HPLC-ELSD analysis of this compound.

5.2. Biological Context: Fatty Alcohol Biosynthesis

While a specific signaling pathway for this compound is not documented, its biosynthesis is part of the broader pathway for very long-chain fatty acid and alcohol production in plants.

Caption: General biosynthetic pathway of very long-chain fatty alcohols in plants.

References

Application Note: Analysis of 19-Heptatriacontanol using Gas Chromatography-Mass Spectrometry

Introduction

19-Heptatriacontanol (C₃₇H₇₆O) is a very-long-chain fatty alcohol. The analysis of such high molecular weight, non-polar compounds presents unique challenges in gas chromatography due to their low volatility and potential for thermal degradation.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of such compounds.[2][3] This application note details a comprehensive protocol for the analysis of this compound using GC-MS, including sample preparation, derivatization, instrument parameters, and data analysis. The methodology is designed for researchers, scientists, and drug development professionals working with long-chain fatty alcohols.

Challenges in the Analysis of Long-Chain Alcohols

The GC-MS analysis of very-long-chain alcohols like this compound is often complicated by several factors:

-

Low Volatility: Their high boiling points necessitate high temperatures for volatilization in the GC inlet and column, which can lead to thermal degradation.[1]

-

Co-elution: Structural isomers of large molecules often possess very similar physical properties, leading to challenges in achieving baseline separation.[1]

-

Peak Tailing: The presence of active sites in the GC system can interact with the hydroxyl group of the alcohol, causing poor peak shapes.

To overcome these challenges, a critical step is the derivatization of the alcohol to increase its volatility and thermal stability. Silylation, the replacement of the active hydrogen in the hydroxyl group with a trimethylsilyl (TMS) group, is a common and effective derivatization technique for this purpose.

Experimental Protocol

This protocol provides a step-by-step guide for the GC-MS analysis of this compound.

1. Sample Preparation and Derivatization

Proper sample preparation and derivatization are crucial for the successful analysis of long-chain alcohols.

-

Internal Standard: Prepare a stock solution of an appropriate internal standard (e.g., a deuterated long-chain alcohol or a similar compound not present in the sample) in a suitable solvent like hexane or chloroform.

-

Sample Extraction: If this compound is present in a complex matrix, a liquid-liquid extraction or solid-phase extraction may be necessary to isolate the lipid fraction. For instance, saponification followed by extraction with a non-polar solvent like hexane can be employed to extract free fatty alcohols.

-

Derivatization (Silylation):

-

Transfer a known amount of the dried sample extract (or a standard solution of this compound) into a reaction vial.

-

Add a known amount of the internal standard solution.

-

Evaporate the solvent under a gentle stream of nitrogen.

-

Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and 50 µL of a catalyst like pyridine.

-

Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.

-

Cool the vial to room temperature before injection into the GC-MS system.

-

2. GC-MS Instrumentation and Parameters

The following instrumental parameters are recommended for the analysis of the TMS-derivatized this compound. A non-polar capillary column is generally suitable for separating compounds based on their boiling points and molecular shapes.

| Parameter | Recommended Setting |

| Gas Chromatograph | |

| Injection Port Temperature | 300°C |

| Injection Mode | Splitless (or split with a high split ratio for concentrated samples) |

| Injection Volume | 1 µL |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| GC Column | |

| Stationary Phase | 5% Diphenyl / 95% Dimethylpolysiloxane (e.g., DB-5ms, HP-5ms) |

| Dimensions | 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness |

| Oven Temperature Program | |

| Initial Temperature | 150°C, hold for 2 minutes |

| Ramp 1 | 10°C/min to 320°C |

| Final Hold | Hold at 320°C for 15 minutes |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Range | m/z 50-700 |

| Scan Mode | Full Scan |

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Transfer Line Temperature | 320°C |

Data Presentation and Analysis

Quantitative Data Summary

The following table summarizes the expected quantitative data for the TMS-derivatized this compound. The exact retention time and mass fragments may vary slightly depending on the specific instrumentation and conditions used.

| Compound | Retention Time (min) | Key Mass Fragments (m/z) |

| This compound-TMS ether | ~ 25-30 | m/z 73 (base peak, [Si(CH₃)₃]⁺), M⁺ (molecular ion, if detectable), [M-15]⁺, and other characteristic fragments from the aliphatic chain. |

Mass Spectrum Interpretation

The mass spectrum of the TMS-derivatized this compound is expected to show a prominent peak at m/z 73, which is characteristic of the trimethylsilyl group. The molecular ion (M⁺) may be weak or absent due to the high molecular weight. Fragmentation of the long hydrocarbon chain will produce a series of ions separated by 14 amu (corresponding to CH₂ groups). The specific fragmentation pattern around the ether linkage can provide information about the position of the hydroxyl group.

Workflow Diagram

The following diagram illustrates the experimental workflow for the GC-MS analysis of this compound.

Caption: Experimental workflow for the GC-MS analysis of this compound.

References

Unlocking the Potential of 19-Heptatriacontanol: A Guide to its Extraction from Plant Matrices

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the extraction, isolation, and purification of 19-heptatriacontanol from plant sources. This compound, a long-chain fatty alcohol, is a component of plant cuticular wax and is investigated for its potential biological activities. This guide offers a comprehensive overview of the necessary procedures, from sample preparation to final purification, to facilitate further research and development.

Application Notes

Long-chain fatty alcohols, such as this compound, are integral components of the protective cuticular wax layer of plants. This waxy layer serves as a primary defense mechanism against various environmental stresses, including water loss, UV radiation, and pathogen invasion. The extraction and analysis of these compounds are crucial for understanding plant physiology and for exploring their potential pharmacological applications.

Choosing a Plant Source:

Several plant species have been identified as sources of very-long-chain fatty alcohols. For the protocols detailed below, we will reference the extraction from the leaves of Momordica cymbalaria, a plant where this compound has been identified through Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[1] Other potential plant sources that have been investigated for related compounds include Salvia officinalis, Michelia champaca, and Barringtonia racemosa.

Selection of Extraction Method:

The lipophilic nature of this compound dictates the use of nonpolar or semi-polar organic solvents for efficient extraction. Common methods include:

-

Soxhlet Extraction: A continuous extraction method that offers high efficiency but may not be suitable for thermolabile compounds.

-

Maceration: A simple and widely used technique involving soaking the plant material in a solvent.[2] It is suitable for a wide range of compounds but may be less efficient than other methods.

-

Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration, leading to higher yields in shorter times.

-

Supercritical Fluid Extraction (SFE): A green technology that uses supercritical fluids, most commonly CO2, as the extraction solvent. It offers high selectivity and yields pure extracts.

For this guide, we will focus on a standard laboratory-scale protocol using maceration followed by purification using column chromatography.

Quantitative Data Summary

The following table summarizes representative quantitative data for the extraction of this compound. Please note that these values are illustrative and optimal conditions may vary depending on the specific plant matrix and experimental setup.

| Parameter | Value | Reference / Note |

| Plant Material | Dried and powdered leaves of Momordica cymbalaria | [1] |

| Extraction Solvent | Methanol | [1] |

| Solvent-to-Solid Ratio | 10:1 (mL/g) | Representative value |

| Extraction Time | 24 hours | Representative value |

| Extraction Temperature | Room Temperature (25°C) | Representative value |

| Extraction Yield (Crude) | 5 - 10% (w/w) | Representative value |

| Purity after Column Chromatography | >95% | Representative value |

Experimental Protocols

This section provides a detailed, step-by-step protocol for the extraction, isolation, and purification of this compound from plant leaves.

1. Plant Material Preparation:

-

Collect fresh, healthy leaves of the target plant species.

-

Wash the leaves thoroughly with distilled water to remove any dirt and debris.

-

Air-dry the leaves in a well-ventilated area, shielded from direct sunlight, for 7-10 days, or until they are brittle.

-

Grind the dried leaves into a fine powder using a mechanical grinder.

-

Store the powdered plant material in an airtight container in a cool, dark place until extraction.

2. Extraction of this compound:

-

Weigh 100 g of the dried, powdered plant material and place it in a 2 L Erlenmeyer flask.

-

Add 1 L of methanol to the flask, ensuring all the plant material is fully submerged.

-

Seal the flask and place it on an orbital shaker at 120 rpm for 24 hours at room temperature.

-

After 24 hours, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.

-

Collect the filtrate (methanolic extract) and concentrate it under reduced pressure using a rotary evaporator at 40°C until a semi-solid crude extract is obtained.

3. Isolation and Purification by Column Chromatography:

-

Preparation of the Column:

-

Prepare a slurry of silica gel (60-120 mesh) in hexane.

-

Pack a glass column (50 cm length x 3 cm diameter) with the silica gel slurry, ensuring no air bubbles are trapped.

-

Wash the packed column with hexane until the silica gel is well-settled.

-

-

Sample Loading:

-

Dissolve 5 g of the crude methanolic extract in a minimal amount of chloroform.

-

Adsorb this solution onto a small amount of silica gel.

-

Allow the solvent to evaporate completely, resulting in a freely flowing powder.

-

Carefully load this powdered sample onto the top of the prepared silica gel column.

-

-

Elution:

-

Begin elution with 100% hexane and gradually increase the polarity by adding ethyl acetate in a stepwise gradient (e.g., 98:2, 95:5, 90:10, 80:20 v/v hexane:ethyl acetate).

-

Collect fractions of 20 mL each and monitor the separation using Thin Layer Chromatography (TLC).

-

-

Thin Layer Chromatography (TLC) Monitoring:

-

Spot a small amount of each fraction onto a TLC plate (silica gel 60 F254).

-

Develop the TLC plate in a solvent system of hexane:ethyl acetate (8:2 v/v).

-

Visualize the spots under UV light (254 nm and 366 nm) and by spraying with a solution of 10% sulfuric acid in ethanol followed by heating.

-

Pool the fractions that show a prominent spot corresponding to the expected Rf value of this compound.

-

-

Final Purification:

-

Combine the pure fractions and evaporate the solvent using a rotary evaporator to obtain the purified this compound.

-

Confirm the identity and purity of the isolated compound using analytical techniques such as GC-MS and NMR spectroscopy.

-

Visualizations

Experimental Workflow:

Caption: Experimental workflow for the extraction and purification of this compound.

Proposed Signaling Pathway:

Very-long-chain fatty acids and their derivatives, such as this compound, are integral to the plant's defense signaling in response to pathogen attack. They contribute to the reinforcement of the plant cuticle and are precursors for sphingolipids, which are key components of the plasma membrane and are involved in signal transduction.

Caption: Proposed role of this compound in plant defense signaling.

References

Application Notes and Protocols: 19-Heptatriacontanol as a Novel Linker for Macromolecule Conjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of targeted drug delivery continuously seeks innovative linker technologies to enhance the therapeutic index of macromolecular drugs such as antibodies, peptides, and nucleic acids. An ideal linker should offer a balance of stability in circulation and efficient cleavage at the target site. Long-chain aliphatic alcohols, such as 19-Heptatriacontanol, present a unique, largely unexplored class of linkers. Their inherent hydrophobicity can influence the physicochemical properties of the resulting conjugate, potentially impacting solubility, aggregation, and pharmacokinetic profiles. While direct applications of this compound as a linker are not yet documented in peer-reviewed literature, this document outlines its potential utility and provides hypothetical protocols for its application in macromolecule conjugation, drawing from established principles of bioconjugation and drug delivery.

This compound is a 37-carbon long-chain alcohol.[1][2] Its central hydroxyl group at the 19th position offers a unique attachment point, creating a symmetrical, long, and flexible linker. This structure could be advantageous in scenarios where a significant spatial separation between the macromolecule and a payload is required.

Potential Applications

The long, hydrophobic chain of this compound could be particularly useful in the construction of Antibody-Drug Conjugates (ADCs) and as a lipid anchor in Lipid Nanoparticle (LNP) formulations. In ADCs, such a linker could influence the overall hydrophobicity of the conjugate, which is a critical parameter affecting aggregation and clearance. For LNPs, a functionalized this compound derivative could be incorporated as a novel lipid component to modulate the stability and release characteristics of the nanoparticle formulation.[3][4]

Hypothetical Experimental Design: An Overview

A hypothetical workflow for utilizing a bifunctional derivative of this compound for conjugating a cytotoxic payload to a monoclonal antibody (mAb) is presented below. This process would involve the initial functionalization of this compound to introduce reactive handles at both ends, followed by sequential conjugation to the payload and the antibody.

Caption: Hypothetical workflow for ADC synthesis using a bifunctional this compound linker.

Quantitative Data Summary

The following table presents hypothetical data for an ADC constructed using a this compound-based linker, drawing on typical values seen in ADC development.

| Parameter | Hypothetical Value | Method of Determination |

| Drug-to-Antibody Ratio (DAR) | 3.8 | Hydrophobic Interaction Chromatography (HIC-HPLC) |

| Monomer Purity | >95% | Size Exclusion Chromatography (SEC-HPLC) |

| In vitro Cytotoxicity (IC50) | 1.5 nM | Cell-based viability assay (e.g., MTT assay) |

| Plasma Stability (48h) | 92% remaining conjugated | LC-MS/MS analysis of plasma samples |

| Aggregation | <2% | Dynamic Light Scattering (DLS) |

Detailed Experimental Protocols

Protocol 1: Synthesis of a Bifunctional this compound Linker

This protocol describes a hypothetical two-step synthesis to create a bifunctional linker from this compound, equipping it with an NHS-ester on one side and a maleimide group on the other.

Materials:

-

This compound

-

N-(9-Maleimidopropyloxy)succinimidyl ester (M-NHS)

-

Disuccinimidyl carbonate (DSC)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA)

-

Anhydrous Dimethylformamide (DMF)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

-

Step 1: Introduction of a carbonate for NHS-ester formation.

-

Dissolve this compound (1 equivalent) in anhydrous DCM.

-

Add Disuccinimidyl carbonate (1.2 equivalents) and Triethylamine (1.5 equivalents).

-

Stir the reaction at room temperature for 16 hours under an inert atmosphere.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated ammonium chloride solution.

-

Extract the organic layer, dry it over sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting activated alcohol by silica gel chromatography.

-

-

Step 2: Introduction of the maleimide group.

-

The purified product from Step 1 is then reacted with a suitable amino-functionalized maleimide to create the final heterobifunctional linker. This step would require a custom synthesis approach.

-

Protocol 2: Conjugation of the Bifunctional Linker to a Monoclonal Antibody

This protocol details the conjugation of the hypothetical NHS-ester-maleimide functionalized this compound linker to a monoclonal antibody.

Materials:

-

Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS pH 7.4)

-

Bifunctional this compound linker (from Protocol 1) dissolved in DMSO

-

Cytotoxic payload with a free thiol group

-

Desalting columns (e.g., PD-10)

-

Reaction tubes

-

UV-Vis Spectrophotometer

Procedure:

-

Antibody Preparation:

-

Exchange the mAb into a conjugation-compatible buffer (e.g., borate buffer, pH 8.5) using a desalting column.

-

Adjust the concentration of the mAb to 5-10 mg/mL.

-

-

Payload-Linker Conjugation:

-

React the bifunctional linker with the thiol-containing payload via the maleimide group. This reaction is typically carried out in a mixture of an organic solvent and an aqueous buffer.

-

-

Antibody-Linker-Payload Conjugation:

-

Add the NHS-ester activated linker-payload conjugate to the mAb solution at a molar excess (e.g., 5-10 fold).

-

Incubate the reaction at room temperature for 2-4 hours with gentle mixing.

-

-

Purification:

-